N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide
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Description
N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide is a useful research compound. Its molecular formula is C17H17N3O2S and its molecular weight is 327.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response. The compound’s mode of action is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX enzymes to exert their anti-inflammatory effects .
Biochemical Pathways
By inhibiting the COX enzymes, N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation. By blocking this pathway, the compound can reduce inflammation and its associated symptoms.
Result of Action
The inhibition of COX enzymes by N’-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetohydrazide results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and its associated symptoms, such as pain and swelling. Therefore, the compound could potentially be used as an anti-inflammatory agent .
Properties
IUPAC Name |
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-8-12(2)16-14(9-11)23-17(18-16)20-19-15(21)10-22-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGCXJFTDUFASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NNC(=O)COC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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